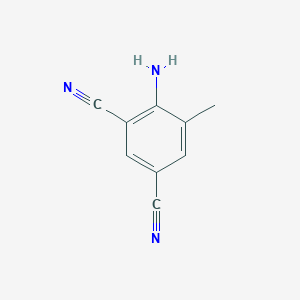

4-Amino-5-methylisophthalonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

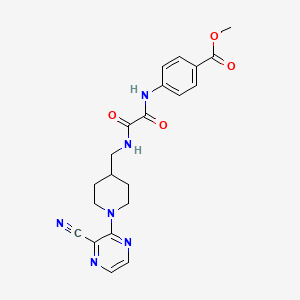

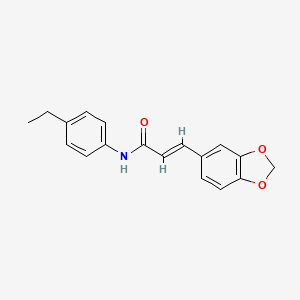

4-Amino-5-methylisophthalonitrile is a chemical compound with the molecular formula C9H7N3 and a molecular weight of 157.17 .

Molecular Structure Analysis

The molecular structure of 4-Amino-5-methylisophthalonitrile consists of a benzene ring substituted with an amino group, a methyl group, and two nitrile groups . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

4-Amino-5-methylisophthalonitrile is a solid at room temperature . Its physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Applications De Recherche Scientifique

Synthesis and Material Applications

One application area of isophthalonitrile derivatives includes their use in the synthesis of novel materials with specific properties. For instance, Zeng et al. (2007) described the synthesis and curing of a novel amino-containing phthalonitrile derivative, showcasing its potential in creating materials with outstanding heat resistance due to its self-promotion curing behavior (Zeng et al., 2007). This highlights the relevance of such compounds in developing high-performance polymers and composites, particularly in industries requiring materials that withstand extreme temperatures.

Catalysis and Chemical Reactions

Isophthalonitrile derivatives also find applications in catalysis and facilitating chemical reactions. Hamdi et al. (2017) demonstrated the use of metallophthalocyanines as potent heterogeneous catalysts in the synthesis of 3,4-Dihydropyrimidin-2(1H)-ones, employing a modified Biginelli-type reaction (Hamdi et al., 2017). The study found cobalt (II)-phthalocyanine to be particularly effective, highlighting the utility of these compounds in enhancing the efficiency and yield of chemical transformations.

Biomedical Research

In the context of biomedical research, phthalonitrile derivatives are explored for their potential therapeutic applications. Duan et al. (2010) investigated zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties for their photodynamic activity against cancer cells (Duan et al., 2010). The study revealed the compounds' effectiveness in generating singlet oxygen and their selective affinity towards certain cellular components, suggesting their potential in photodynamic therapy for cancer treatment.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-amino-5-methylbenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIAUXOUQCHCEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-methylisophthalonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2842731.png)

![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)

![N-(2,5-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2842748.png)

![5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842749.png)

![1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2842751.png)